molecular formula C16H23NO5S2 B6027364 3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide

3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide

Cat. No.: B6027364
M. Wt: 373.5 g/mol
InChI Key: MMUPOTRKPIAXMG-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide is an organic compound that belongs to the class of sulfonyl thiolanes It is characterized by the presence of a sulfonyl group attached to a thiolane ring, which is further substituted with a morpholine ring and an ethylphenyl group

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-2-13-3-5-14(6-4-13)24(20,21)16-12-23(18,19)11-15(16)17-7-9-22-10-8-17/h3-6,15-16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUPOTRKPIAXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, which involves the reaction of the thiolane ring with a sulfonyl chloride in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the sulfonylated thiolane reacts with morpholine.

    Addition of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the sulfonylated morpholine-thiolane intermediate reacts with ethylbenzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study the interactions between sulfonyl compounds and biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring may enhance the compound’s solubility and facilitate its binding to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Chlorophenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide: Similar structure but with a chlorine atom instead of an ethyl group.

    3-(4-Fluorophenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide: Similar structure but with a fluorine atom instead of an ethyl group.

Uniqueness

The uniqueness of 3-(4-Ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

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